molecular formula C29H25NO5 B11388758 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11388758
M. Wt: 467.5 g/mol
InChI Key: UJYXQUZOCMWZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound belonging to the class of furochromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the furochromen ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a furochromen core with a methoxyphenylmethyl acetamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C29H25NO5/c1-17-22-13-24-26(34-18(2)28(24)20-9-5-4-6-10-20)15-25(22)35-29(32)23(17)14-27(31)30-16-19-8-7-11-21(12-19)33-3/h4-13,15H,14,16H2,1-3H3,(H,30,31)

InChI Key

UJYXQUZOCMWZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.